Tetraethyl orthosilicate

説明

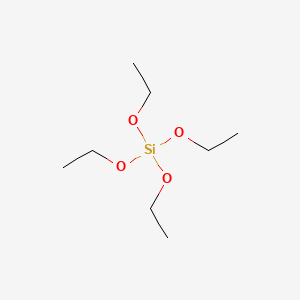

Structure

3D Structure

特性

IUPAC Name |

tetraethyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDANWDWHJENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si, (C2H5O)4Si | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026450 | |

| Record name | Tetraethyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl silicate appears as a clear colorless liquid with a faint odor. Flash point 125 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a sharp, alcohol-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, alcohol-like odor. | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

336 °F at 760 mmHg (USCG, 1999), 168.8 °C, 168 °C, 336 °F | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

99 °F (USCG, 1999), 99 °F, 125 °F (52 °C) (Open cup), 99 °F (Closed cup), 37 °CC, closed-cup, 37 °C c.c. | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in ether, Slightly soluble in benzene, Miscible with alcohol, Decomposes in water, Solubility in water: slowly hydrolyzes, Reacts | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.933 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.933 at 20 °C, Bulk density: 7.8 lbs/gal at 20 °C, Relative density (water = 1): 0.93, 0.93 | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.22 (Air = 1), Relative vapor density (air = 1): 7.22 | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (NIOSH, 2023), 1.88 [mmHg], VP: 1.0 MM HG AT 20 °C, 1.88 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200, 1 mmHg | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Water-white | |

CAS No. |

78-10-4 | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42064KRE49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicic acid, tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VV903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-121.9 °F (USCG, 1999), -82.5 °C, -77 °C, -117 °F | |

| Record name | ETHYL SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3450 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/670 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl Orthosilicate (TEOS)

For Researchers, Scientists, and Drug Development Professionals

Tetraethyl Orthosilicate (TEOS), also known as tetraethoxysilane, is a versatile organosilicon compound with the chemical formula Si(OC₂H₅)₄. It is a cornerstone precursor in the synthesis of silica-based materials through the sol-gel process and has found extensive applications in materials science, electronics, and increasingly, in the pharmaceutical and biomedical fields. This guide provides a comprehensive overview of the core physical and chemical properties of TEOS, detailed experimental protocols for their determination, and a visual representation of its key chemical transformations and experimental workflows relevant to drug development.

Physical Properties of TEOS

TEOS is a colorless liquid with a characteristic sharp, alcohol-like odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₈H₂₀O₄Si | [2] |

| Molar Mass | 208.33 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, alcohol-like | [1] |

| Density | 0.933 g/mL at 20 °C | [2][3] |

| Melting Point | -77 °C (-107 °F; 196 K) | [1] |

| Boiling Point | 168 to 169 °C (334 to 336 °F; 441 to 442 K) | [1] |

| Solubility | Reacts with water, soluble in ethanol (B145695) and 2-propanol. | [1] |

| Vapor Pressure | 1 mmHg at 20 °C | [1][4] |

| Refractive Index (n20/D) | 1.382 | [3][5] |

| Flash Point | 45 °C (113 °F; 318 K) | [1] |

Chemical Properties and Reactivity

The chemistry of TEOS is dominated by its hydrolysis and subsequent condensation reactions, which are the fundamental steps in the sol-gel process to form silica (B1680970) (SiO₂) networks.

Hydrolysis and Condensation

TEOS readily reacts with water in a process called hydrolysis, where the ethoxy groups (-OC₂H₅) are replaced with hydroxyl groups (-OH). This reaction is typically catalyzed by either an acid or a base. The hydrolysis reaction can be represented by the following idealized equation:

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[1]

The resulting silicic acid, Si(OH)₄, is unstable and undergoes condensation reactions, forming siloxane bridges (Si-O-Si) and eliminating water or ethanol. This polymerization process leads to the formation of a sol, which is a colloidal suspension of silica particles, and eventually a gel, which is a three-dimensional network of silica.[1][6] The rate of these reactions is highly dependent on factors such as pH, temperature, and the water-to-TEOS molar ratio.[1]

Figure 1: Simplified reaction pathway of TEOS hydrolysis and condensation.

Thermal Decomposition

At elevated temperatures, typically above 600 °C, TEOS decomposes to form silicon dioxide and diethyl ether.[1] This property is utilized in chemical vapor deposition (CVD) processes to deposit thin films of silica.[7] The overall reaction is:

Si(OC₂H₅)₄ → SiO₂ + 2(C₂H₅)₂O[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of TEOS.

Determination of Density

Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid. A pycnometer, a glass flask with a precise volume, is commonly used for this measurement.

Apparatus:

-

Pycnometer (e.g., 25 mL)

-

Analytical balance (readability to 0.1 mg)

-

Constant temperature water bath

-

Thermometer

-

Syringe or pipette

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20 °C. Allow the pycnometer and its contents to reach thermal equilibrium (approximately 30 minutes).

-

Adjust the water level to the calibration mark on the pycnometer.

-

Remove the pycnometer from the water bath, dry the exterior, and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with TEOS and repeat steps 3-5.

-

Calculate the density of TEOS using the following formula: Density of TEOS = (Mass of TEOS / Mass of water) × Density of water at 20 °C

Determination of Viscosity

Principle: The viscosity of a fluid, a measure of its resistance to flow, can be determined using a viscometer. A common method for liquids with low to moderate viscosity is the use of a capillary viscometer, such as an Ostwald viscometer.

Apparatus:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette

-

Suction bulb

Procedure:

-

Clean and dry the Ostwald viscometer.

-

Pipette a known volume of a reference liquid of known viscosity (e.g., distilled water) into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath at 20 °C and allow it to equilibrate.

-

Using a suction bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

Clean and dry the viscometer, then repeat the procedure with TEOS.

-

Calculate the viscosity of TEOS using the following formula: η₁ / η₂ = (ρ₁t₁) / (ρ₂t₂) where η is the viscosity, ρ is the density, and t is the flow time. Subscript 1 refers to TEOS and subscript 2 refers to the reference liquid.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This can be determined by heating the liquid and observing the temperature at which it boils.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of TEOS and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Slowly heat the flask using the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer, such as an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (circulating)

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or other suitable solvent

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Ensure the prism surfaces are clean and dry. Clean with ethanol and a soft lens tissue if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of TEOS onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath at 20 °C through the refractometer to maintain a constant temperature.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

TEOS in Drug Development: Signaling Pathways and Experimental Workflows

The application of TEOS in drug development primarily revolves around its use as a precursor for silica nanoparticles (SiNPs), which serve as versatile platforms for drug delivery. The interaction of these SiNPs with cells can influence various cellular signaling pathways.

Cellular Uptake and Signaling Pathways

Silica nanoparticles synthesized from TEOS can be taken up by cells through various endocytic pathways. Once inside the cell, they can have downstream effects on cellular signaling. Studies have shown that silica nanoparticles can upregulate the TNF (Tumor Necrosis Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in various cell types, including endothelial cells, macrophages, and lung cancer cells.[8][9][10] These pathways are crucial in regulating inflammation, cell proliferation, differentiation, and apoptosis. Understanding these interactions is vital for designing safe and effective drug delivery systems.

References

- 1. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. refractometer.pl [refractometer.pl]

- 6. davjalandhar.com [davjalandhar.com]

- 7. hinotek.com [hinotek.com]

- 8. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

TEOS synthesis from silicon tetrachloride and ethanol

An In-depth Technical Guide to the Synthesis of Tetraethyl Orthosilicate (B98303) (TEOS) from Silicon Tetrachloride and Ethanol (B145695)

Introduction

Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is a crucial organosilicon compound with the chemical formula Si(OC₂H₅)₄. It serves as a primary precursor for silicon dioxide in the semiconductor industry, a crosslinking agent in silicone polymers, and a silica (B1680970) source for the synthesis of materials like zeolites and aerogels.[1] Its applications are extensive, ranging from coatings and binders in the steel casting industry to additives for enhancing adhesion in polymers.[1] The most established and widely used method for synthesizing TEOS is the alcoholysis (or esterification) of silicon tetrachloride (SiCl₄) with ethanol (C₂H₅OH).[1][2][3] This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and purification methods for researchers and professionals in chemistry and materials science.

Reaction Mechanism and Stoichiometry

The synthesis of TEOS from silicon tetrachloride is a nucleophilic substitution reaction. The ethanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of SiCl₄. This process occurs in a stepwise manner, with each of the four chlorine atoms being sequentially replaced by an ethoxy group (-OC₂H₅).

The overall balanced chemical equation for the reaction is: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl [1]

This reaction is highly favorable and proceeds readily, but it produces a significant amount of hydrogen chloride (HCl) gas as a byproduct. The efficient removal of this corrosive byproduct is a critical step in the overall process to drive the reaction to completion and prevent unwanted side reactions.[2] The first few substitution steps are considered virtually irreversible, with equilibrium being more relevant only at the final stage of esterification.[2]

Figure 1: Overall Reaction Pathway for TEOS Synthesis

Experimental Protocols

Method 1: Synthesis at Low Temperature

This protocol is based on the classic method reported by Dearing and Reid in 1928, which is known for achieving good yields.

Reagents and Equipment:

-

Silicon Tetrachloride (SiCl₄), high purity

-

Anhydrous Ethanol (C₂H₅OH), <0.05% water

-

Reaction vessel (three-neck flask) equipped with a dropping funnel, mechanical stirrer, and a gas outlet

-

Ice bath for temperature control

-

Source of dry air or nitrogen gas

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of SiCl₄ and TEOS.

-

Charging the Reactor: Place a stoichiometric excess of cold, anhydrous ethanol into the reaction flask. Begin stirring and cool the flask in an ice bath.

-

Addition of SiCl₄: Slowly add silicon tetrachloride to the cold ethanol via the dropping funnel over a period of several hours. Maintaining a low temperature is crucial to control the vigorous reaction and the evolution of HCl gas.

-

Byproduct Removal: Throughout the addition and for a period after, bubble a stream of dry air or nitrogen through the reaction mixture. This helps to remove the dissolved and gaseous HCl, driving the reaction towards the product side.

-

Reaction Completion: After the SiCl₄ addition is complete, allow the mixture to slowly warm to room temperature while continuing to pass dry gas through it until HCl evolution ceases.

-

Purification: The resulting crude TEOS is then purified, typically by distillation, to remove unreacted ethanol and any side products.[2]

Method 2: Synthesis at Elevated Temperature

This protocol is adapted from industrial processes described in patent literature.[4]

Reagents and Equipment:

-

Silicon Tetrachloride (SiCl₄)

-

Anhydrous Ethanol (C₂H₅OH)

-

Jacketed glass reactor or high-tower esterification kettle

-

Heating/cooling system

-

Condenser and collection flask

-

Neutralizing agent (e.g., anhydrous ammonia, calcium carbonate)

-

Distillation column (rectification column)

Procedure:

-

Reaction: Add silicon tetrachloride and anhydrous ethanol to the reactor at a controlled temperature between 85-95 °C.[4] The reactants are typically added in a specific volume ratio (e.g., 1:0.7 to 1:1 SiCl₄ to ethanol).[4]

-

Reaction Time: Maintain the reaction at this temperature for 1.5 to 2 hours.[4] During this time, HCl gas evolves and is typically passed through a scrubber or absorber.

-

Neutralization: After the initial reaction, the crude product containing residual acid is neutralized to remove remaining HCl.

-

Purification (Rectification): The neutralized crude product is transferred to a distillation apparatus. The mixture is heated, and fractions are collected. Unreacted ethanol is removed first, followed by the purified TEOS product, which is typically collected at a temperature range of 160-180 °C.[4]

Figure 2: Experimental Workflow for TEOS Synthesis and Purification

Data Presentation

The following tables summarize quantitative data related to the synthesis of TEOS from SiCl₄ and ethanol.

Table 1: Summary of Reaction Conditions

| Parameter | Method 1 (Low Temp) | Method 2 (High Temp) | Reference |

|---|---|---|---|

| Temperature | Cooled in ice bath (~0-5 °C) | 85-95 °C | [4] |

| Pressure | Atmospheric | Atmospheric | [4] |

| Reactant Ratio | Stoichiometric excess of ethanol recommended | SiCl₄:Ethanol volume ratio of 1:0.7 to 1:1 | [4] |

| Reaction Time | Several hours for addition + time for HCl removal | 1.5 - 2 hours | [4] |

| Key Feature | HCl removed by inert gas stream | Thermal reaction followed by neutralization |[4] |

Table 2: Product Yield and Purity

| Parameter | Value | Purification Method | Reference |

|---|---|---|---|

| Typical Yield | ~70% | Distillation | |

| Initial Purity | ~97% | Post-reaction, pre-distillation | [5] |

| Standard Purity | ~98.5% | Conventional Distillation | [2] |

| High Purity | ~99.8% | Low-Pressure Distillation | [5] |

| Ultra-High Purity | up to 99.9999% | Large-Scale Gas Chromatography (LSGC) |[5] |

Purification of TEOS

Purification is a critical step to obtain TEOS suitable for high-tech applications. The primary impurities in crude TEOS are unreacted ethanol, dissolved HCl, and side products from hydrolysis if moisture is present.[5]

-

Distillation: This is the most common purification method.[2] However, TEOS tends to decompose at its atmospheric boiling point (~168 °C), which can form silicon dioxide and polymeric ethers.[5] Therefore, distillation is preferably carried out under reduced pressure (vacuum distillation), which lowers the boiling point and minimizes thermal decomposition.[5]

-

Neutralization and Rectification: In some industrial processes, the crude product is first neutralized to remove acidic impurities before being subjected to fractional distillation (rectification) to separate TEOS from other components.[4]

-

Gas Chromatography: For applications requiring the highest purity, such as in the semiconductor industry, large-scale gas chromatography can be employed. This method is capable of removing trace impurities to achieve purities exceeding 99.999%.[5]

Safety Considerations

-

Silicon Tetrachloride (SiCl₄): This reactant is a corrosive, fuming liquid that reacts violently with water to produce HCl. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Ethanol (C₂H₅OH): Anhydrous ethanol is highly flammable. All heating should be conducted using explosion-proof equipment, and sources of ignition must be eliminated.

-

Hydrogen Chloride (HCl): The reaction generates large volumes of corrosive HCl gas. The reaction apparatus must be equipped with a system to trap or scrub the exiting gas (e.g., a bubbler with a basic solution).

-

This compound (TEOS): The final product is a flammable liquid and can cause skin and eye irritation. Standard safe handling procedures for flammable organic compounds should be followed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ciatec.repositorioinstitucional.mx [ciatec.repositorioinstitucional.mx]

- 3. researchgate.net [researchgate.net]

- 4. CN103739843A - Preparation process for producing poly(ethyl silicate) by using silicon tetrachloride serving as byproduct of trichlorosilane - Google Patents [patents.google.com]

- 5. US5840953A - Purified tetraethoxysilane and method of purifying - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of TEOS Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetraethoxysilane (TEOS), a fundamental process in sol-gel chemistry with wide-ranging applications in materials science and drug delivery. This document details the reaction pathways, influencing factors, and kinetics, supported by experimental protocols and quantitative data.

Core Principles: Hydrolysis and Condensation of TEOS

The transformation of tetraethoxysilane (TEOS) into a silica (B1680970) network is a two-stage process involving hydrolysis and condensation reactions. These reactions can be catalyzed by either acids or bases, leading to significantly different reaction kinetics and final material properties.

Hydrolysis

In the initial step, the ethoxy groups (-OC2H5) of TEOS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can proceed stepwise, forming a series of partially and fully hydrolyzed silanols. The overall hydrolysis reaction is as follows:

Si(OC₂H₅)₄ + 4H₂O ⇌ Si(OH)₄ + 4C₂H₅OH

Condensation

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing either water or ethanol (B145695). This process leads to the formation of a three-dimensional silica network. There are two types of condensation reactions:

-

Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH

The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions, particularly the pH.

Reaction Mechanisms and Pathways

The mechanism of TEOS hydrolysis and condensation is distinct under acidic and basic conditions.

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction is also acid-catalyzed, proceeding through the protonation of a silanol group. This mechanism generally favors the formation of linear or weakly branched polymer chains.

Caption: Acid-catalyzed hydrolysis and condensation of TEOS.

Base-Catalyzed Mechanism

In basic conditions, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. The condensation reaction is also base-catalyzed, involving the reaction between a deprotonated silanol (silanolate anion) and a neutral silanol. This mechanism typically results in the formation of more highly branched, particulate structures, as seen in the Stöber process.

Caption: Base-catalyzed hydrolysis and condensation of TEOS.

Factors Influencing Hydrolysis and Condensation

Several factors critically influence the kinetics and outcome of TEOS hydrolysis and condensation.

| Factor | Effect |

| pH (Catalyst) | Determines the reaction mechanism. Acid catalysis leads to faster hydrolysis and slower condensation, resulting in linear polymers. Base catalysis promotes faster condensation, leading to highly branched, particulate structures.[1][2] |

| Water to TEOS Ratio (r) | A higher water-to-TEOS molar ratio generally increases the rate of hydrolysis.[3][4] Stoichiometrically, a ratio of 4 is required for complete hydrolysis. |

| Solvent | The polarity and hydrogen-bonding characteristics of the solvent affect the miscibility of reactants and the stability of intermediates.[5] Alcohols are common co-solvents to improve the miscibility of TEOS and water.[5] |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[6] |

| TEOS Concentration | Higher TEOS concentrations can lead to larger particle sizes in base-catalyzed systems. |

Quantitative Data

The kinetics of TEOS hydrolysis and condensation have been studied under various conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Activation Energies for TEOS Hydrolysis and Condensation under Basic Conditions

| Reaction | Activation Energy (kcal/mole) |

| Hydrolysis | 5.99 |

| Alcohol-forming condensation | 15.4 |

| Water-forming condensation | 3.69 |

Source: A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method[7]

Table 2: Rate Constants for Acid-Catalyzed Hydrolysis of Tetramethoxysilane (TMOS) *

| Reaction | Rate Constant (mol⁻¹ min⁻¹) |

| Hydrolysis | 0.2 |

| Water-producing condensation | 0.006 |

| Methanol-producing condensation | 0.001 |

*Note: Data for TMOS is often used as a reference for TEOS due to similar reaction mechanisms. Source: Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane[8]

Table 3: First-Order Reaction Rate Constant for TEOS Hydrolysis-Condensation in the Presence of Acetic Acid

| Molar Ratio (TEOS:CH₃COOH:H₂O) | Rate Constant (k) (s⁻¹) |

| 1 : 4 : 4 | 6–10 × 10⁻³ |

Source: Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature[9][10]

Experimental Protocols

Detailed methodologies for conducting TEOS hydrolysis and condensation are crucial for reproducible results.

Protocol 1: Acid-Catalyzed Hydrolysis of TEOS

This protocol describes a typical procedure for the acid-catalyzed hydrolysis of TEOS to form a silica sol.

Materials:

-

Tetraethoxysilane (TEOS)

-

Distilled water

-

Hydrochloric acid (HCl, 0.1 M)

-

Ethanol

Procedure:

-

In a beaker, prepare a mixture of TEOS and ethanol. A common molar ratio is 1:4 (TEOS:Ethanol).

-

In a separate container, prepare an acidic water solution by adding the desired amount of 0.1 M HCl to distilled water. The water-to-TEOS molar ratio (r) can be varied, for example, from 2 to 50.[3]

-

While stirring the TEOS/ethanol mixture, slowly add the acidic water solution.

-

Continue stirring the mixture at room temperature. The hydrolysis and condensation reactions will proceed, leading to the formation of a sol.

-

The reaction can be monitored over time by taking aliquots and analyzing them using techniques like 29Si NMR or FTIR.

Caption: Experimental workflow for acid-catalyzed TEOS hydrolysis.

Protocol 2: Base-Catalyzed Synthesis of Silica Nanoparticles (Stöber Method)

This protocol outlines the Stöber method, a widely used technique for synthesizing monodisperse silica nanoparticles.

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Ammonium (B1175870) hydroxide (NH₄OH, aqueous solution)

-

Distilled water

Procedure:

-

In a flask, mix ethanol and distilled water.

-

Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity. The amount of ammonia (B1221849) will determine the pH and catalyze the reaction.

-

While vigorously stirring the basic ethanol/water solution, rapidly add the desired amount of TEOS.

-

A milky white suspension will form as silica nanoparticles nucleate and grow.

-

Continue stirring for a set period (e.g., 2-24 hours) to allow the reaction to complete.

-

The resulting silica nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.

Caption: Experimental workflow for the Stöber method.

Conclusion

The hydrolysis and condensation of TEOS are complex processes influenced by a multitude of factors. A thorough understanding of the underlying mechanisms and the ability to control these factors are paramount for the rational design and synthesis of silica-based materials with tailored properties for advanced applications, including in the pharmaceutical and drug development sectors. This guide provides a foundational understanding to aid researchers and scientists in this endeavor.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling | Semantic Scholar [semanticscholar.org]

- 4. fkit.unizg.hr [fkit.unizg.hr]

- 5. iosrjournals.org [iosrjournals.org]

- 6. academica-e.unavarra.es [academica-e.unavarra.es]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

The Dichotomy of Control: An In-depth Technical Guide to Acid and Base Catalysis in TEOS Polymerization

For Researchers, Scientists, and Drug Development Professionals

The sol-gel polymerization of tetraethoxysilane (TEOS) is a cornerstone of advanced materials science, enabling the synthesis of silica-based materials with tunable properties for a vast array of applications, including sophisticated drug delivery systems.[1][2][3][4][5][6] The key to unlocking this versatility lies in the precise control of the hydrolysis and condensation reactions, a feat largely accomplished through the strategic use of acid or base catalysts. This technical guide delves into the fundamental mechanisms of acid and base catalysis in TEOS polymerization, providing a comparative analysis of their effects on reaction kinetics, network architecture, and the final material properties. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for the rational design of silica (B1680970) materials.

The Sol-Gel Process: A Two-Step Reaction

The transformation of TEOS from a liquid precursor to a solid silica network proceeds via a two-step sol-gel process: hydrolysis and condensation.[2]

-

Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) of TEOS are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction can proceed stepwise, with each of the four ethoxy groups being susceptible to hydrolysis.

-

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This process results in the formation of a three-dimensional silica network.

The rates of these two reactions are highly dependent on the pH of the reaction medium, which is controlled by the addition of an acid or base catalyst.[7][8]

Acid Catalysis: The Path to Polymeric Gels

Under acidic conditions (typically pH < 4), the hydrolysis of TEOS is rapid, while the condensation reaction is comparatively slow.[9] This kinetic profile has profound implications for the structure of the resulting silica network.

Mechanism of Acid Catalysis

In an acidic environment, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[10] This facilitates the nucleophilic attack by water on the silicon atom. The condensation reaction, also acid-catalyzed, involves the protonation of a silanol group, which then reacts with a neutral silanol or ethoxy group.

Resulting Structure and Properties

The rapid hydrolysis and slower condensation rates under acidic conditions lead to the formation of long, linear, or weakly branched polymer chains.[10][11] These polymer chains entangle and cross-link to form a continuous three-dimensional network, resulting in a microporous gel with a high specific surface area.[9][12] Scanning electron microscopy reveals a continuous, three-dimensional structure for acid-catalyzed gels.[9][12]

Base Catalysis: The Route to Colloidal Particles

In contrast to acid catalysis, base-catalyzed polymerization of TEOS (typically pH > 7) is characterized by a slower hydrolysis rate and a much faster condensation rate.[13]

Mechanism of Base Catalysis

The base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. The condensation reaction is facilitated by the deprotonation of a silanol group, forming a highly reactive silicate (B1173343) anion (Si-O-), which then attacks a neutral silanol.

Resulting Structure and Properties

The rapid condensation following a slower hydrolysis leads to the formation of discrete, highly branched, and compact silica nanoparticles.[9][14] These nanoparticles then aggregate to form a particulate gel network.[3][4] This results in a macroporous structure with larger pore sizes and a lower specific surface area compared to acid-catalyzed gels.[9] Base-catalyzed gels are often composed of weakly connected nanoparticles with large voids.[12]

Comparative Summary of Acid vs. Base Catalysis

The distinct mechanisms and kinetics of acid and base catalysis lead to significant differences in the properties of the final silica material. A summary of these differences is presented in the table below.

| Feature | Acid Catalysis | Base Catalysis |

| pH Range | < 4 | > 7 |

| Hydrolysis Rate | Fast | Slow |

| Condensation Rate | Slow | Fast |

| Primary Species | Linear or weakly branched polymers | Discrete, highly branched nanoparticles |

| Gel Structure | Continuous 3D network | Aggregated particulate network |

| Porosity | Microporous | Macroporous |

| Pore Size | Small | Large |

| Specific Surface Area | High | Low |

Experimental Protocols

The following are representative experimental protocols for the acid- and base-catalyzed polymerization of TEOS. Researchers should note that variations in reactant ratios, temperature, and aging times will influence the final properties of the silica gel.

Acid-Catalyzed Silica Gel Synthesis

This protocol is adapted from methodologies described in the literature for creating a polymeric silica network.[9][15][16][17]

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol (B145695) (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (HOAc) as a catalyst

Procedure:

-

In a suitable reaction vessel, combine TEOS and ethanol and stir until a homogeneous solution is formed.

-

In a separate beaker, prepare the catalyst solution by adding the acid catalyst to deionized water.

-

Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring vigorously.

-

Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or elevated temperature (e.g., 60°C) to allow for hydrolysis and condensation to occur.[9]

-

Pour the sol into a suitable mold and seal it to prevent rapid evaporation of the solvent.

-

Allow the sol to age at a constant temperature until gelation is complete. Gelation time can vary from hours to days depending on the specific conditions.

-

After gelation, the wet gel can be aged further in the mother liquor and then dried under controlled conditions (e.g., ambient pressure, supercritical drying) to obtain the final silica material.

Base-Catalyzed Silica Nanoparticle Synthesis (Stöber Method)

This protocol is a classic example of the Stöber process for synthesizing monodisperse silica nanoparticles.[13][18]

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol (EtOH)

-

Deionized Water

-

Ammonium (B1175870) Hydroxide (NH4OH) as a catalyst

Procedure:

-

In a reaction flask, mix ethanol and deionized water.

-

Add the ammonium hydroxide catalyst to the ethanol/water mixture and stir to ensure homogeneity.

-

Rapidly add the required amount of TEOS to the stirred solution.

-

A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.

-

Allow the reaction to proceed for a set amount of time (e.g., several hours) under constant stirring at room temperature. The final particle size is dependent on the initial reactant concentrations and reaction time.

-

The resulting silica nanoparticles can be collected by centrifugation and washed several times with ethanol and deionized water to remove unreacted precursors and the catalyst.

-

The purified nanoparticles can be dried in an oven.

Visualizing the Reaction Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the fundamental differences in the polymerization pathways under acidic and basic conditions.

References

- 1. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. scilit.com [scilit.com]

- 9. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00608B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring alkaline routes for production of TEOS-based consolidants for carbonate stones using amine catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04677A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 17. Preparation and Characterization of New Sol–Gel Hybrid Inulin–TEOS Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]